N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-methyl-3-nitrobenzamide
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Overview
Description
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-methyl-3-nitrobenzamide: is a complex organic compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing sulfur and nitrogen atoms within a fused benzene and thiazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-methyl-3-nitrobenzamide typically involves multiple steps, starting with the formation of the benzothiazole core followed by the introduction of the nitrobenzamide moiety. One common synthetic route involves the reaction of 5,6-dimethyl-1,3-benzothiazol-2-amine with 2-methyl-3-nitrobenzoyl chloride in the presence of a suitable base, such as triethylamine, under controlled temperature conditions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of solvent, reaction temperature, and purification methods are optimized to achieve high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine, resulting in different functional properties.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.
Substitution: Electrophilic substitution reactions often use strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products Formed:
Oxidation Products: Nitroso derivatives, nitrate esters.
Reduction Products: Amines, hydrazines.
Substitution Products: Halogenated benzothiazoles, alkylated benzothiazoles.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential as an antibacterial and antifungal agent, making it useful in the development of new drugs.
Medicine: The compound's biological activity has been explored for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: Its unique chemical properties make it valuable in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-methyl-3-nitrobenzamide exerts its effects involves interaction with specific molecular targets. The nitro group plays a crucial role in its biological activity, potentially interfering with cellular processes such as DNA replication and protein synthesis. The exact molecular pathways and targets are still under investigation, but research suggests involvement in apoptosis (programmed cell death) and inhibition of microbial growth.
Comparison with Similar Compounds
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-chloroacetamide
N-(5-methoxy-1,3-benzothiazol-2-yl)-2-(5-methyl-1H-benzimidazol-2-ylsulfanyl)acetamide
Uniqueness: N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-methyl-3-nitrobenzamide stands out due to its specific substitution pattern on the benzothiazole ring and the presence of the nitro group, which significantly influences its chemical and biological properties. Compared to similar compounds, it exhibits distinct reactivity and biological activity, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c1-9-7-13-15(8-10(9)2)24-17(18-13)19-16(21)12-5-4-6-14(11(12)3)20(22)23/h4-8H,1-3H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFBWNQCASSJHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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